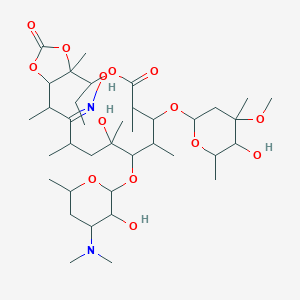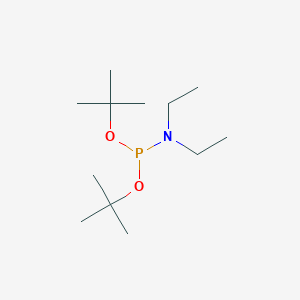
Di-tert-Butyl-N,N-Diethylphosphoramidit
Übersicht
Beschreibung
Di-tert-butyl N,N-diethylphosphoramidite, or DTBEDP, is an organophosphorus compound commonly used in organic synthesis. It is a white solid with a pungent smell and is used in a variety of applications, including as a reagent in the synthesis of peptides and other organic molecules, as a catalyst in the synthesis of polymers, and in the synthesis of pharmaceuticals. DTBEDP is a versatile reagent that has been used in a variety of laboratory experiments and research projects.
Wissenschaftliche Forschungsanwendungen
- Beispiel: Forscher verwenden dieses Reagenz, um Phosphoramiditgruppen während der Festphasen-DNA-Synthese einzuführen, wodurch die Konstruktion kundenspezifischer Oligonukleotide für genetische Studien und Diagnostik ermöglicht wird .
- Beispiel: Bei der Entwicklung von Adenosinrezeptorantagonisten haben Forscher diese Verbindung verwendet, um Phosphat-Prodrugs von 1-Propargyl-8-Styrylxanthin-Derivaten zu erzeugen. Diese Prodrugs verbessern die Wirkstoffabgabe und Bioverfügbarkeit, insbesondere für die a2a-selektive Modulation des Adenosinrezeptors .
Phosphitylierungsreaktionen
Wasserlösliche Phosphat-Prodrugs
Zusammenfassend lässt sich sagen, dass Di-tert-Butyl-N,N-Diethylphosphoramidit in verschiedenen Bereichen Anwendung findet, von der DNA-Synthese bis zur pharmazeutischen Chemie. Seine Vielseitigkeit und Reaktivität machen es zu einem wertvollen Werkzeug für Forscher in verschiedenen Disziplinen . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
Di-tert-butyl N,N-diethylphosphoramidite primarily targets alcohols . The role of alcohols in this context is to serve as substrates for the phosphorylative conversion process .
Mode of Action
The compound interacts with its targets (alcohols) through a process known as phosphorylative conversion . This interaction results in the transformation of the alcohols into their corresponding dibenzylphosphorotriesters .
Biochemical Pathways
The biochemical pathway affected by Di-tert-butyl N,N-diethylphosphoramidite involves the phosphorylation of alcohols . The downstream effects of this pathway include the production of dibenzylphosphorotriesters .
Pharmacokinetics
It’s known that the compound issensitive to moisture and hydrolyzes in water . It is also soluble in chloroform and methanol . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Di-tert-butyl N,N-diethylphosphoramidite’s action involve the efficient conversion of alcohols into dibenzylphosphorotriesters . This conversion is particularly useful in the synthesis of water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives, a2a-selective adenosine receptor antagonists .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Di-tert-butyl N,N-diethylphosphoramidite. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be compromised in humid environments. Furthermore, its solubility in chloroform and methanol indicates that these solvents could potentially enhance its action.
Safety and Hazards
Di-tert-butyl N,N-diethylphosphoramidite is moisture sensitive . It should be stored away from water/moisture, heat, and oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas, refrigerated, and kept away from ignition sources . It causes skin irritation and serious eye irritation .
Biochemische Analyse
Biochemical Properties
Di-tert-butyl N,N-diethylphosphoramidite plays a significant role in biochemical reactions, particularly in the phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters
Cellular Effects
It is known to be applied as a phosphitylating agent in water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives, a2a-selective adenosine receptor antagonists .
Molecular Mechanism
The molecular mechanism of action of Di-tert-butyl N,N-diethylphosphoramidite involves its role as a phosphitylating agent. It contributes to the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters
Eigenschaften
IUPAC Name |
N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKSUQKELVOKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401241 | |
| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117924-33-1 | |
| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl N,N-Diethylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Di-tert-butyl N,N-diethylphosphoramidite primarily used for in the context of the provided research?
A1: Di-tert-butyl N,N-diethylphosphoramidite is primarily used as a phosphitylating agent in the synthesis of phosphopeptides. [, , , , , ] This means it introduces a phosphate group onto specific amino acids within a peptide chain.
Q2: How does Di-tert-butyl N,N-diethylphosphoramidite facilitate the addition of phosphate groups to peptides?
A2: The process involves a two-step reaction. First, Di-tert-butyl N,N-diethylphosphoramidite reacts with the hydroxyl group of a protected serine, threonine, or tyrosine residue on the peptide chain. This forms a phosphite triester intermediate. Second, this intermediate is oxidized using an oxidizing agent like tert-butyl hydroperoxide or m-chloroperoxybenzoic acid, resulting in the formation of a stable phosphate group. [, , , , ]
Q3: Are there any advantages of using Di-tert-butyl N,N-diethylphosphoramidite over other phosphorylation methods?
A3: Yes, research suggests Di-tert-butyl N,N-diethylphosphoramidite offers several benefits:
- High Reactivity: It exhibits high reactivity towards hydroxyl groups, allowing for efficient phosphorylation. []
- Mild Conditions: The reactions proceed under relatively mild conditions, minimizing unwanted side reactions or degradation of the peptide. []
- Solid-Phase Compatibility: It can be used effectively in solid-phase peptide synthesis, a widely employed technique for creating peptides. [, , ]
Q4: Are there any challenges or drawbacks associated with using Di-tert-butyl N,N-diethylphosphoramidite in phosphopeptide synthesis?
A4: While effective, the process is not without its challenges:
- By-product Formation: One common by-product is a bridged derivative where two peptide fragments become linked through a phosphodiester bridge. [] Additionally, H-phosphonate by-products have been observed. []
- Purification: Separation of the desired phosphopeptide from these by-products can be challenging and may require multiple purification steps. []
Q5: Beyond phosphopeptide synthesis, are there other applications for Di-tert-butyl N,N-diethylphosphoramidite?
A5: Yes, research indicates Di-tert-butyl N,N-diethylphosphoramidite can serve as an air-stable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. [] These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Q6: What are the advantages of Di-tert-butyl N,N-diethylphosphoramidite as a ligand in these reactions?
A6: The main advantages include:
- Air Stability: It simplifies catalyst preparation and handling compared to air-sensitive ligands. []
- High Efficiency: Even at low catalyst loadings, excellent yields are often achieved. []
- Versatility: The catalytic system exhibits versatility for various aryl and heteroaryl halides. []
Q7: What analytical techniques are commonly used to characterize and assess the purity of phosphopeptides synthesized using Di-tert-butyl N,N-diethylphosphoramidite?
A7: Several techniques are commonly employed:
- Chromatography: Reverse-phase HPLC (RP-HPLC) and ion-exchange chromatography help separate and purify the desired phosphopeptide from by-products. [, ]
- Nuclear Magnetic Resonance (NMR): Both 1H and 31P NMR spectroscopy provide structural information and confirmation of successful phosphorylation. [, ]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and ion-spray mass spectrometry are used to determine the molecular mass of the synthesized phosphopeptide and analyze fragmentation patterns, which can be indicative of phosphorylation sites. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



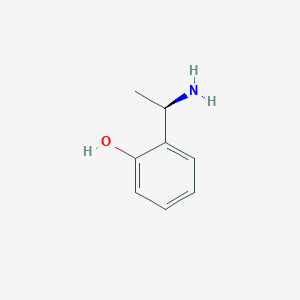
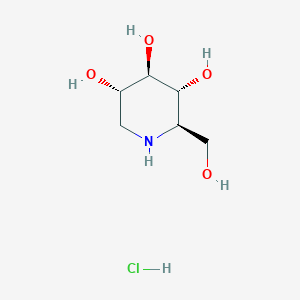


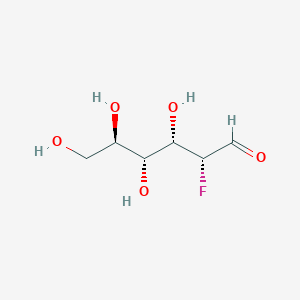
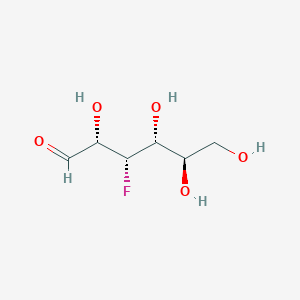
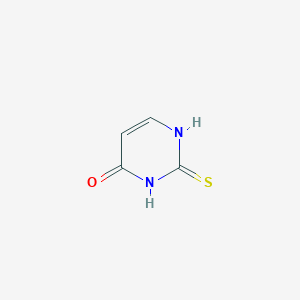
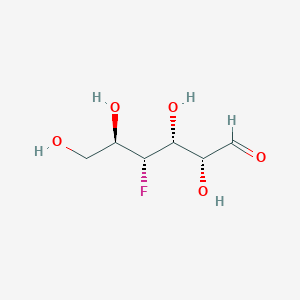
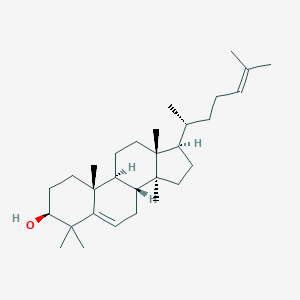
![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)


